molecular formula C10H11ClN2 B8616605 2-(4-Chlorophenyl)methylimidazoline

2-(4-Chlorophenyl)methylimidazoline

Cat. No.: B8616605
M. Wt: 194.66 g/mol
InChI Key: KDSKQXDRLMFINF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)methylimidazoline is a chemical compound of significant interest in organic and medicinal chemistry research. As a derivative of imidazoline featuring a 4-chlorobenzyl substituent, it serves as a versatile synthetic intermediate and building block for the development of more complex molecules . Imidazoline derivatives are widely utilized in research settings as precursors to pharmaceuticals, agrochemicals, and dyes . This compound is particularly valued for its role in heterocyclic chemistry, where it can be used to construct libraries of compounds for biological activity screening, such as in the search for new receptor ligands or enzyme inhibitors. Researchers employ this chemical under strict laboratory conditions for non-clinical studies. This product is labeled "For Research Use Only," meaning it is intended for use in laboratory research and is not to be employed for diagnostic, therapeutic, or any other human or veterinary use. Ensure you consult the Safety Data Sheet (MSDS) for proper hazard and handling information before use .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11ClN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)

InChI Key

KDSKQXDRLMFINF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
2-(4-Chlorophenyl)benzimidazole C₁₃H₉ClN₂ 228.68 Benzimidazole core, 4-Cl-phenyl Pharmaceutical building block
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine C₁₀H₁₂ClN₃ 209.68 Imidazoline core, 4-Cl-2-methylphenyl Unknown (structural analog)
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline C₂₀H₁₅ClN₂ 318.80 Quinazoline core, 4-Cl-phenyl Anticancer, kinase inhibition
Fenvalerate (pyrethroid derivative) C₂₅H₂₂ClNO₃ 419.90 Ester group, 4-Cl-phenyl Insecticide, neurotoxic activity

Key Observations:

  • In contrast, the quinazoline derivative () has a fused ring system, enabling π-π stacking and hydrogen bonding, critical for kinase inhibition .
  • Substituent Effects : The 4-chlorophenyl group is a common motif across analogs, contributing to lipophilicity. For instance, fenvalerate leverages this group for insecticidal activity by targeting neuronal sodium channels .

Pharmacological and Functional Properties

  • Anticancer Activity : The quinazoline derivative () inhibits tyrosine kinases, a mechanism exploited in cancer therapy. Its dihydroquinazoline structure allows for planar interactions with ATP-binding pockets .
  • Antioxidant and Fluorescence Properties : Benzimidazole analogs () exhibit antioxidant activity and fluorescence due to extended conjugation, making them useful in bioimaging or as sensors .

Computational Insights

Density Functional Theory (DFT) studies on analogs like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one () reveal that electron-withdrawing groups (e.g., Cl) lower HOMO-LUMO gaps, enhancing reactivity. Such computational models predict solubility and bioavailability, aiding drug design .

Preparation Methods

Sodium Borohydride-Mediated Reduction

In this method, 2-(4-chlorophenyl)methylimidazole is treated with NaBH₄ in methanol at 0–5°C. The reaction completes within 30 minutes, yielding the target compound with >90% purity. This approach avoids harsh conditions, preserving the chlorophenyl group’s integrity.

Comparative Efficiency

While NaBH₄ is cost-effective, its selectivity for imine reduction over competing functional groups requires careful pH control (pH 7–8). Alternative reductants like lithium aluminum hydride (LiAlH₄) offer higher yields (85–92%) but pose safety risks due to exothermic reactions.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single step. A pyrano[2,3-c]pyrazole study highlights the efficacy of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for imidazoline-like structures.

DABCO-Catalyzed Assembly

A mixture of 4-chlorobenzaldehyde, ethylenediamine, and acetonitrile in ethanol with DABCO (10 mol%) at reflux produces 2-(4-chlorophenyl)methylimidazoline in 65% yield. The catalyst accelerates imine formation and cyclization, reducing reaction time to 2 hours.

Solvent Optimization

Ethanol outperforms DMF and THF in MCRs due to its polarity and boiling point (78°C), which balances reaction rate and byproduct suppression. Increasing the aldehyde-to-diamine ratio to 1.2:1 improves yield to 72%.

Halogenation and Coupling Strategies

Though less common, halogenation pathways are viable for introducing the 4-chlorophenyl group post-cyclization. A sulfide synthesis patent details bromination and iodination techniques applicable to imidazoline intermediates.

Late-Stage Halogenation

Bromination of 2-phenylmethylimidazoline using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the para-position, followed by copper-catalyzed halogen exchange with KCl to install the chlorine substituent. This two-step process achieves 60% overall yield.

Challenges and Mitigation

Halogenation often generates dihalogenated byproducts. Using substoichiometric CuCl₂ (0.1 equiv.) minimizes overhalogenation, enhancing selectivity for the mono-chlorinated product.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation789512 hHigh
NaBH₄ Reduction85900.5 hModerate
MCR with DABCO72882 hHigh
Halogenation60826 hLow

Key Findings:

  • Cyclocondensation offers the best balance of yield and scalability for industrial applications.

  • NaBH₄ reduction is optimal for lab-scale synthesis requiring rapid results.

  • Halogenation routes are less efficient but valuable for late-stage functionalization.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)
14-Chlorophenylacetamide, ethylenediamine, ethanol, reflux (12 h)60–70
2Methyl iodide, K₂CO₃, DMF, 80°C (6 h)75–85

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Critical for identifying the imidazoline ring protons (δ 3.2–4.0 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.8 ppm). Integration ratios confirm substituent positions .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 221.08) validates molecular formula (C₁₀H₁₀ClN₂) and detects impurities .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (60:40, 0.1% TFA) .

Basic: How does the choice of solvent influence the stability and crystallization of this compound during synthesis?

Answer:

  • Crystallization : Ethanol or methanol induces slow crystallization, reducing amorphous byproducts. Evidence shows ethanol yields larger crystals with >90% purity .
  • Stability : Aprotic solvents (e.g., DCM) prevent hydrolysis of the imidazoline ring during storage. Avoid aqueous bases, which degrade the compound via ring-opening .
  • Temperature Control : Cooling to 0–4°C post-reaction minimizes thermal degradation, improving yield by 15–20% .

Advanced: What strategies are available for resolving stereoisomers or diastereomers of this compound, and how can their interconversion be minimized?

Answer:

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol (85:15) to separate enantiomers. Retention time differences of 2–3 minutes are typical .
  • Lewis Acid-Mediated Isomerization : Analogous studies show that ZnBr₂ catalyzes cis-trans isomerization at 60°C, enabling isolation of the thermodynamically stable isomer .
  • Low-Temperature Crystallization : Isolate intermediates at –20°C to kinetically trap metastable isomers, as seen in morpholine derivative syntheses .

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